1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
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Overview
Description
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with benzyl, hydroxymethyl, and methyl groups, making it a versatile molecule for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 2-methylpyridine.
Benzylation: The 2-methylpyridine undergoes benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The benzylated product is then subjected to hydroxymethylation using formaldehyde and a catalyst like para-toluenesulfonic acid.
Quaternization: The final step involves quaternization with methyl iodide to introduce the pyridinium ion, followed by ion exchange with deuterated bromide to obtain the deuterated compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Benzyl aldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium Bromide: The non-deuterated version of the compound.
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium Chloride: Similar structure but with a chloride ion instead of bromide.
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium Iodide: Similar structure but with an iodide ion.
Uniqueness: The deuterated version, 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide, is unique due to the presence of deuterium atoms. This isotopic substitution can provide insights into reaction mechanisms and kinetic isotope effects, making it valuable for detailed mechanistic studies in chemistry and biochemistry.
Biological Activity
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium bromide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈BrNO₃
- Molecular Weight : 340.21 g/mol
- CAS Number : 82896-37-5
- IUPAC Name : 1-benzyl-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol bromide
Research indicates that compounds with a pyridinium structure exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in neurotransmission. The inhibition of these enzymes is particularly relevant in the treatment of Alzheimer's disease, as it may help to increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Inhibition Studies
A study focusing on various pyridinium derivatives reported that 1-benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium bromide demonstrated promising AChE and BuChE inhibitory activities. The compound's structure allows for effective binding to the active sites of these enzymes, which was confirmed through molecular docking studies.
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
BOP-8 | 1.11 ± 0.09 | Not reported |
The above table summarizes the inhibitory concentrations for selected derivatives from the same class as our compound, showcasing the potential efficacy of similar structures in enzyme inhibition .
Case Studies
- Alzheimer's Disease Models : In vitro assays using human neuroblastoma cells have shown that derivatives of this compound can enhance cell viability and reduce apoptosis induced by amyloid-beta peptide exposure, a hallmark of Alzheimer's pathology. These findings suggest a neuroprotective effect that could be leveraged for therapeutic purposes .
- Docking Studies : Molecular docking simulations have elucidated the binding interactions between the compound and AChE/BuChE enzymes. These studies indicated that specific functional groups within the compound facilitate strong hydrogen bonding and hydrophobic interactions with key amino acid residues at the enzyme's active sites .
Properties
CAS No. |
82896-37-5 |
---|---|
Molecular Formula |
C₁₅H₁₆D₂BrNO₃ |
Molecular Weight |
342.22 |
Origin of Product |
United States |
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